Cyclobutanecarboxylic acid, 3-cycloheptyl-

Medicinal Chemistry Property Prediction Lipophilicity

Cyclobutanecarboxylic acid, 3-cycloheptyl- is a C12H20O2 monobasic carboxylic acid blending a strained four-membered cyclobutane core with a flexible seven-membered cycloheptyl ring at the 3-position. Its structure combines a high intrinsic ring strain energy unique to cyclobutanes with a significantly larger and more lipophilic hydrophobic domain compared to its 3-cyclopentyl and 3-cyclohexyl in-class analogs, critically altering its physicochemical profile for selection decisions.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 66016-22-6
Cat. No. B12804488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid, 3-cycloheptyl-
CAS66016-22-6
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C2CC(C2)C(=O)O
InChIInChI=1S/C12H20O2/c13-12(14)11-7-10(8-11)9-5-3-1-2-4-6-9/h9-11H,1-8H2,(H,13,14)
InChIKeyYYUXOFUWSOGMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide for Cyclobutanecarboxylic acid, 3-cycloheptyl- (CAS 66016-22-6): Core Physicochemical Identity


Cyclobutanecarboxylic acid, 3-cycloheptyl- is a C12H20O2 monobasic carboxylic acid blending a strained four-membered cyclobutane core with a flexible seven-membered cycloheptyl ring at the 3-position. Its structure combines a high intrinsic ring strain energy unique to cyclobutanes with a significantly larger and more lipophilic hydrophobic domain compared to its 3-cyclopentyl and 3-cyclohexyl in-class analogs, critically altering its physicochemical profile for selection decisions. [1]

Why Cycloalkyl-Substituted Cyclobutanecarboxylic Acids Cannot Be Interchanged: The Case for 3-Cycloheptyl


Generic substitution among 3-cycloalkyl-cyclobutanecarboxylic acids is invalid due to the non-linear impact of the cycloalkyl ring size on critical selection parameters like lipophilicity (logP) and physical properties such as boiling point. The 3-cycloheptyl variant occupies a distinct property space, where a one-carbon increase in the cycloalkyl ring from six to seven-members delivers a profoundly different profile that directly impacts purification protocols, formulation compatibility, and pharmacophoric bulk compared to its 3-cyclopentyl and 3-cyclohexyl counterparts. [1]

Quantitative Differential Evidence for 3-Cycloheptyl-cyclobutanecarboxylic Acid Against Its Closest Analogs


Step-Change in Lipophilicity: XLogP3 Comparison of 3-Cycloheptyl vs. 3-Cyclohexyl vs. Parent

The 3-cycloheptyl substitution imparts an XLogP3 of 3.8, which is an increase of +0.6 log units over the 3-cyclohexyl analog (XLogP3 3.2) and a massive +3.0 log units over the unsubstituted cyclobutanecarboxylic acid (XLogP3 0.8). This larger-than-incremental jump for a single methylene addition indicates an emergent lipophilic character. [1] [2]

Medicinal Chemistry Property Prediction Lipophilicity

Elevated Boiling Point: Distillation Separation from 3-Cyclopentyl and 3-Cyclohexyl Analogs

The predicted boiling point of the 3-cycloheptyl target at 760 mmHg is 319.6°C, a +17.6°C increase over the 3-cyclohexyl homolog (302.0°C) and a +35.4°C increase over the 3-cyclopentyl homolog (284.2°C). This substantial incremental volatility shift provides a clear physico-chemical handle for selective purification.

Process Chemistry Purification Thermophysical Properties

Molecular Bulk: Steric Footprint Distinct from Smaller Ring Analogs

The cycloheptyl ring of the target introduces a greater spatial envelope and conformational flexibility than the chair-locked cyclohexyl ring of its analog. The seven-membered ring's topological polar surface area (TPSA) of 37.3 Ų remains constant across the cyclopentyl, cyclohexyl, and cycloheptyl analogs, indicating that steric differentiation stems entirely from the non-polar ring bulk and not from changes in the carboxylic acid's surface exposure. [1] [2] [3]

Conformational Analysis Medicinal Chemistry Molecular Recognition

Predicted Acid Strength Parity with Class, Enabling Consistent Salt Formation Protocols

The target exhibits a predicted acid dissociation constant (pKa) of 4.78 ± 0.40, which is experimentally equivalent to the measured pKa of the parent cyclobutanecarboxylic acid (pKa = 4.785 at 25°C). This indicates that the cycloheptyl group at the 3-position does not electronically perturb the carboxylic acid function, simplifying the transfer of salt screening and pH-controlled extraction protocols from the well-characterized unsubstituted system.

Salt Selection Formulation Reactivity

Evidence-Based Application Scenarios for Procuring 3-Cycloheptyl-cyclobutanecarboxylic Acid


Medicinal Chemistry Lead Optimization: Fine-Tuning Lipophilicity without Altering Acid Strength

When a hit compound contains a parent cyclobutanecarboxylic acid or a 3-cyclohexyl analog and requires an XLogP3 increase of +3.0 or +0.6 log units respectively to improve membrane permeability, procuring the 3-cycloheptyl derivative is a rational choice. The near-identical pKa ensures that pharmacophoric interactions involving the carboxylic acid group will be conserved, while the significantly higher lipophilicity (XLogP3 3.8) drives differential bioavailability profiles. [1]

Process Chemistry Scale-Up: Exploiting Boiling Point Differences for High-Purity Isolation

For labs scaling up a homologous series of 3-cycloalkyl-cyclobutanecarboxylic acids, the 35.4°C boiling point elevation of the 3-cycloheptyl derivative over the 3-cyclopentyl analog simplifies fractional distillation. This thermophysical differentiation is critical for procurement specifications requiring >95% purity by GC, as the increased gap reduces co-distillation risk and validation burden.

Conformational Restriction Studies: Steric Scanning with Flexible Non-Polar Bulk

Where a protein binding pocket tolerates a hydrophobic group size beyond a cyclohexyl ring but is incompatible with aromatic rings, the 3-cycloheptyl-cyclobutanecarboxylic acid offers a flexible, fully saturated, alicyclic steric probe while keeping the TPSA constant at 37.3 Ų. This allows deconvolution of steric from electronic effects in SAR campaigns. The compound's two rotatable bonds confer a distinct conformational flexibility spectrum compared to the chair conformation sterics of the 3-cyclohexyl analog. [2]

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